3-[(3,4-Dimethoxyphenyl)methoxy]propanoic acid
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Overview
Description
3-[(3,4-Dimethoxyphenyl)methoxy]propanoic acid is an organic compound with the molecular formula C11H14O4This compound belongs to the class of phenylpropanoic acids, which are characterized by a benzene ring conjugated to a propanoic acid group .
Preparation Methods
The synthesis of 3-[(3,4-Dimethoxyphenyl)methoxy]propanoic acid typically involves the catalytic reduction of its corresponding unsaturated acid using palladium on charcoal as a catalyst and hydrogen gas as the reducing agent . Industrial production methods may involve similar catalytic processes, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-[(3,4-Dimethoxyphenyl)methoxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
3-[(3,4-Dimethoxyphenyl)methoxy]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Mechanism of Action
The mechanism of action of 3-[(3,4-Dimethoxyphenyl)methoxy]propanoic acid involves its role as a short-chain fatty acid. It stimulates γ-globin gene expression and erythropoiesis by interacting with specific molecular targets and pathways in the body. These interactions lead to increased production of red blood cells and hemoglobin, which can be beneficial in treating certain types of anemia .
Comparison with Similar Compounds
3-[(3,4-Dimethoxyphenyl)methoxy]propanoic acid can be compared with other similar compounds, such as:
3-(3,4-Dimethoxyphenyl)propionic acid: This compound has similar structural features but lacks the methoxy group on the propanoic acid chain.
3-(3,4-Dimethoxyphenyl)-L-alanine: This compound contains an amino group instead of the propanoic acid group, making it an amino acid derivative.
3,4-Dimethoxyhydrocinnamic acid: This compound is another derivative with similar methoxy substitutions on the benzene ring.
Properties
CAS No. |
667464-23-5 |
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Molecular Formula |
C12H16O5 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methoxy]propanoic acid |
InChI |
InChI=1S/C12H16O5/c1-15-10-4-3-9(7-11(10)16-2)8-17-6-5-12(13)14/h3-4,7H,5-6,8H2,1-2H3,(H,13,14) |
InChI Key |
YEALJNUMGVYHHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)COCCC(=O)O)OC |
Origin of Product |
United States |
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